Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate
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Overview
Description
Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate is a complex organic compound characterized by the presence of a benzyl group, a propoxy group, a trimethylsilyl group, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final coupling reactions. One common approach is to start with benzyl alcohol, which undergoes a series of reactions to introduce the propoxy and trimethylsilyl groups. The phosphoryl group is then introduced through a phosphorylation reaction, often using phosphoryl chloride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures, as well as efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl or propoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce this compound phosphines.
Scientific Research Applications
Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: A simpler ester with a benzyl group and an acetate group.
Propoxyphosphoryl compounds: Compounds with similar phosphoryl and propoxy groups but different substituents.
Trimethylsilyl ethers: Compounds with trimethylsilyl groups attached to various functional groups.
Uniqueness
Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
62591-81-5 |
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Molecular Formula |
C15H25O5PSi |
Molecular Weight |
344.41 g/mol |
IUPAC Name |
benzyl 2-[propoxy(trimethylsilyloxy)phosphoryl]acetate |
InChI |
InChI=1S/C15H25O5PSi/c1-5-11-19-21(17,20-22(2,3)4)13-15(16)18-12-14-9-7-6-8-10-14/h6-10H,5,11-13H2,1-4H3 |
InChI Key |
LGNVACPUDNANAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC(=O)OCC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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